molecular formula C10H14BClN2O2 B7954757 (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

Cat. No.: B7954757
M. Wt: 240.50 g/mol
InChI Key: FOCFONOXANXBEA-UHFFFAOYSA-N
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Description

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the reaction of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions are various substituted benzodiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the subsequent transmetalation and reductive elimination steps in the coupling reaction .

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of specialized organic compounds .

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2.ClH/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13;/h3-7,14-15H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCFONOXANXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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